![molecular formula C16H14N2O B12506812 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine](/img/structure/B12506812.png)
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine is a complex organic compound with a unique structure that combines an indeno-oxazole moiety with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine typically involves the reaction of indeno-oxazole derivatives with pyridine-based reagents. One common method involves the use of chiral ruthenium (II)-pybox complexes for intramolecular C-H amination . The reaction conditions often include the use of dichloromethane as a solvent and temperatures ranging from 276-281°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can coordinate with metal centers to form complexes that catalyze various chemical reactions. The indeno-oxazole moiety provides a rigid framework that enhances the selectivity and efficiency of these catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-bis[(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridine
- 2,2’-Methylenebis[(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole]
Uniqueness
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine is unique due to its specific combination of an indeno-oxazole moiety with a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where high selectivity and efficiency are required .
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-(pyridin-2-ylmethyl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C16H14N2O/c1-2-7-13-11(5-1)9-14-16(13)18-15(19-14)10-12-6-3-4-8-17-12/h1-8,14,16H,9-10H2 |
Clé InChI |
RFGGGJFPHBYLCV-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)

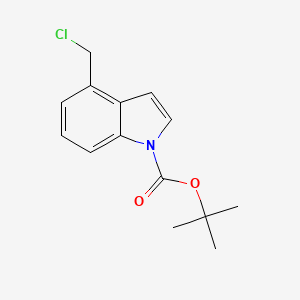
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
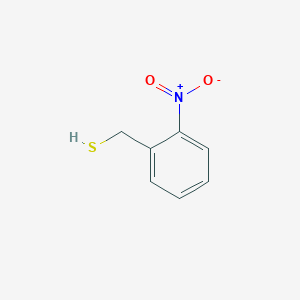
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)
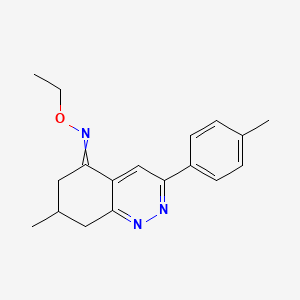
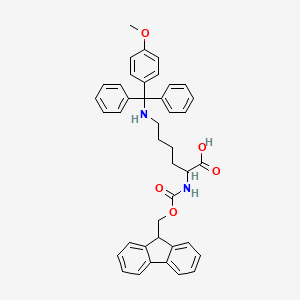
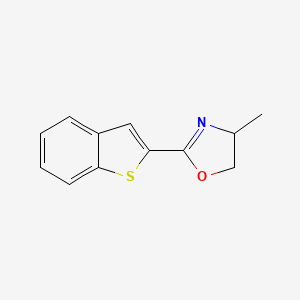
![2-Amino-3-[(4-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B12506798.png)
![N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12506803.png)

